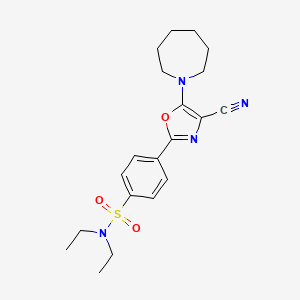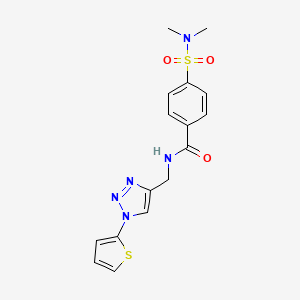
7-Bromo-8-metoxiquinolina
Descripción general
Descripción
7-Bromo-8-methoxyquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Aplicaciones Científicas De Investigación
7-Bromo-8-methoxyquinoline has several applications in scientific research:
Biology: Studied for its potential anticancer properties.
Medicine: Investigated for its antimicrobial and antiparasitic activities.
Industry: Used in the development of novel materials with specific electronic and optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with bromine in the presence of a solvent such as acetonitrile. The reaction is carried out at low temperatures to ensure selective bromination at the 7-position . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent, which also yields 7-Bromo-8-methoxyquinoline as the primary product .
Industrial Production Methods: Industrial production of 7-Bromo-8-methoxyquinoline may involve large-scale bromination processes using environmentally friendly and recyclable brominating agents such as aqueous calcium bromide-bromine mixtures . These methods are optimized for high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group at the 8-position can undergo oxidation to form quinoline derivatives with different functional groups.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form aryl-substituted quinoline derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for selective bromination.
Phenyllithium: Used for nucleophilic substitution reactions.
Palladium Catalysts: Used for cross-coupling reactions.
Major Products:
7-Substituted-8-methoxyquinolines: Formed through nucleophilic substitution.
Aryl-substituted quinoline derivatives: Formed through cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of 7-Bromo-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
7-Bromo-8-hydroxyquinoline: Similar structure with a hydroxyl group at the 8-position instead of a methoxy group.
5,7-Dibromo-8-methoxyquinoline: Contains an additional bromine atom at the 5-position.
Uniqueness: 7-Bromo-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. The presence of both bromine and methoxy groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Propiedades
IUPAC Name |
7-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYGSQHBIDZNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine](/img/structure/B2414756.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)

![4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2414774.png)
![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2414775.png)
![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2414778.png)

